molecular formula C17H21N3OS B4039083 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4039083
M. Wt: 315.4 g/mol
InChI Key: UUTPEVJSGSHFBN-UHFFFAOYSA-N
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Description

2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methylpiperidine.

    Thiazole Ring Formation: The thiazole ring is formed through a condensation reaction between a thioamide and a haloketone.

    Coupling Reaction: The final step involves coupling the piperidine and thiazole rings through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: can be compared with other piperidine derivatives and thiazole-containing compounds.

    Examples: 2-(2-methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide, 2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)ethanamide.

Uniqueness

    Structural Features: The unique combination of piperidine and thiazole rings linked by an acetamide group.

    Pharmacological Properties: Distinct pharmacological activities compared to other similar compounds.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-7-5-6-10-20(13)11-16(21)19-17-18-15(12-22-17)14-8-3-2-4-9-14/h2-4,8-9,12-13H,5-7,10-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTPEVJSGSHFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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